molecular formula C13H15ClN2O B042461 Fadolmidine hydrochloride CAS No. 189353-32-0

Fadolmidine hydrochloride

Cat. No. B042461
CAS RN: 189353-32-0
M. Wt: 250.72 g/mol
InChI Key: OYKZVKWXOWICFI-UHFFFAOYSA-N
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Description

Fadolmidine hydrochloride is a synthetic compound of the imidazole class that has been used in a variety of scientific research studies. It is an important tool in biochemical and physiological research, as it is capable of inducing a range of effects in the body.

Scientific Research Applications

  • Neuroscience : Fadolmidine hydrochloride has been studied for its effects on synaptic structure and function in Alzheimer's disease models. Fasudil hydrochloride, a related compound, has been shown to reverse deficits in learning and memory caused by streptozotocin treatment, suggesting potential applications in neurodegenerative disorders (Hou et al., 2012).

  • Ophthalmology : In the field of ophthalmology, this compound has been found effective in lowering intraocular pressure in normotensive rabbits, indicating its potential use in the treatment of conditions like glaucoma (Savolainen et al., 2005).

  • Anesthesia and Pain Management : Fadolmidine, combined with bupivacaine, has been shown to enhance antinociception and motor block without causing hypotension, suggesting its usefulness in spinal anesthesia (Leino et al., 2021). It has also been studied for its visceral antinociceptive effects in rat models, comparable to spinal clonidine (Pertovaara & Kalmari, 2003). Moreover, fadolmidine offers longer-lasting analgesia without significant cardiovascular side effects, making it a promising alternative in anesthesia and intensive care (Leino et al., 2020).

  • Pain Relief and Sympathetic Nervous System Dysfunction : Fadolmidine effectively treats both somatic and visceral pain with minimal cardiovascular and sedative side effects. This suggests its potential in providing selective treatment for sympathetic nervous system dysfunction (Pertovaara, 2006).

  • Arthritis Treatment : Intraarticular fadolmidine has been found to effectively reduce arthritic pain in rat models, especially when administered ipsilateral to the inflamed joint (Ansah & Pertovaara, 2007).

  • Analgesic Agent with Minimal Side Effects : Intrathecal fadolmidine has been shown to provide analgesia without significant adverse effects on sedation, mean arterial pressure, or heart rate, and with only modest effects on kidney function and urodynamics (Leino et al., 2020). It also appears to have less subraspinal or spinal adverse effects than dexmedetomidine and clonidine at analgesic doses (Leino et al., 2009).

  • Pharmaceutical Chemistry : Fadolmidine exhibits high affinity and efficacy at various alpha2-adrenoceptor subtypes, demonstrating a local mode of action without systemic effects, which is crucial for its pharmacological profile (Lehtimäki et al., 2008).

Mechanism of Action

Target of Action

Fadolmidine hydrochloride, also known as Fadolmidine HCl, is an alpha2-adrenoceptor agonist . It displays high affinity and full agonist efficacy at all three human alpha2-adrenoceptor subtypes (A, B, and C) . These receptors are distributed throughout the central nervous system and peripheral tissues .

Biochemical Pathways

The alpha2-adrenoceptors, which are the primary targets of this compound, are involved in various physiological functions such as arousal, attention, nociception, cardiovascular, and activation of the peripheral sympathetic and parasympathetic systems . The interaction of this compound with these receptors affects these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound involves its administration through intrathecal or epidural injections . The compound produces a dose-dependent and equipotent maximal antinociception after intrathecal bolus injection . The duration of action of this compound is more long-lasting . During the intrathecal infusion, this compound achieves a good analgesic effect without evoking cardiovascular side effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to spread from the site of administration at the lumbar level into the periphery and/or the brain can affect its systemic effect profile . This ability can also influence the concentrations of the compound in the side of action .

Future Directions

Fadolmidine hydrochloride is currently in Phase 2 of clinical trials . It is being studied for its potential use in treating postoperative pain . The current research focus has shifted to the study of nasal drug delivery systems, especially the nanostructured and nano-sized carrier systems .

Biochemical Analysis

Biochemical Properties

Fadolmidine Hydrochloride plays a significant role in biochemical reactions. It interacts with alpha2-adrenoceptor subtypes (A, B, and C), displaying high affinity and full agonist efficacy . The nature of these interactions involves the binding of this compound to these receptors, which can influence various biochemical processes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with alpha2-adrenoceptor subtypes, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with alpha2-adrenoceptor subtypes. It exerts its effects at the molecular level, potentially causing changes in gene expression and influencing enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to provide long-term antinociception when administered intrathecally . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, it has been shown to produce dose-dependent and equipotent maximal antinociception after intrathecal bolus injection

properties

IUPAC Name

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZVKWXOWICFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940450
Record name 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189353-32-0
Record name Fadolmidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FADOLMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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